molecular formula C5H11NOS B12905755 Carbamothioic acid, methyl-, O-propyl ester CAS No. 88568-70-1

Carbamothioic acid, methyl-, O-propyl ester

Cat. No.: B12905755
CAS No.: 88568-70-1
M. Wt: 133.21 g/mol
InChI Key: MEYPXIMYCKNUOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbamothioic acid, methyl-, O-propyl ester can be synthesized through the esterification of carbamothioic acid with propanol in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process . Another method involves the reaction of carbamothioic acid chloride with propanol in the presence of a base, which helps in the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield . The product is then purified through distillation or recrystallization to obtain the desired ester in high purity.

Chemical Reactions Analysis

Types of Reactions

Carbamothioic acid, methyl-, O-propyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water as the solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

    Hydrolysis: Carbamothioic acid and propanol.

    Reduction: Corresponding alcohol.

    Substitution: Various substituted esters depending on the nucleophile used.

Mechanism of Action

The mechanism of action of carbamothioic acid, methyl-, O-propyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release carbamothioic acid, which may interact with enzymes or receptors in biological systems . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbamothioic acid, methyl-, O-propyl ester is unique due to its specific ester group and the presence of a sulfur atom in its structure. This gives it distinct chemical properties and reactivity compared to other esters like ethyl acetate and methyl butyrate .

Properties

88568-70-1

Molecular Formula

C5H11NOS

Molecular Weight

133.21 g/mol

IUPAC Name

O-propyl N-methylcarbamothioate

InChI

InChI=1S/C5H11NOS/c1-3-4-7-5(8)6-2/h3-4H2,1-2H3,(H,6,8)

InChI Key

MEYPXIMYCKNUOB-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=S)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.